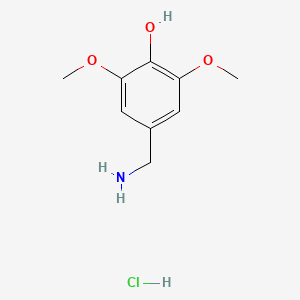

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride

Description

Historical Development and Discovery

The compound 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride (CAS No. 5047-77-8) emerged as a structurally unique phenolic derivative during late 20th-century investigations into substituted phenol analogs. Early synthetic efforts focused on modifying phenol’s aromatic core to enhance solubility and reactivity for pharmaceutical intermediate applications. The introduction of methoxy groups at the 2- and 6-positions, combined with an aminomethyl substituent at the 4-position, created a molecule with distinct electronic properties compared to simpler phenolic compounds.

Initial synthesis routes involved nucleophilic substitution reactions on pre-functionalized phenolic precursors, though modern protocols favor direct amination strategies using reductive amination or Hofmann degradation approaches. The hydrochloride salt form improved crystallinity and storage stability, facilitating its adoption in industrial and academic laboratories.

Significance in Scientific Research

This compound occupies a critical niche in heterocyclic chemistry due to:

- Electron-rich aromatic system : The two methoxy groups act as strong electron-donating substituents, activating the ring for electrophilic substitutions while the aminomethyl group provides a site for further functionalization.

- Chelation potential : The ortho-methoxy and para-aminomethyl groups create a tridentate ligand environment capable of coordinating transition metals, as evidenced in catalyst design studies.

- Pharmaceutical intermediate utility : Its structural features mirror key pharmacophores in antiviral and antioxidant agents, though direct therapeutic applications remain exploratory.

| Chemical Identity | Specification |

|---|---|

| CAS Registry Number | 5047-77-8 |

| Molecular Formula | C₉H₁₄ClNO₃ |

| Molecular Weight | 219.66 g/mol |

| SMILES Notation | OC1=C(OC)C=C(CN)C=C1OC.[H]Cl |

| Key Functional Groups | Methoxy, aminomethyl, phenolic hydroxyl |

Theoretical Framework and Research Paradigms

The compound’s reactivity is governed by three principal domains:

- Aromatic electrophilic substitution : Methoxy groups direct incoming electrophiles to the para and remaining ortho positions relative to existing substituents. Density functional theory (DFT) calculations suggest enhanced reactivity at the 3- and 5-positions compared to unsubstituted phenol.

- Aminomethyl group behavior : The -CH₂NH₂ moiety exhibits both nucleophilic (free amine) and electrophilic (protonated form) characteristics depending on pH. This duality enables participation in Schiff base formation, Michael additions, and Ullmann coupling reactions.

- Solid-state interactions : X-ray crystallography reveals extensive hydrogen bonding between the hydrochloride’s chloride ion and adjacent hydroxyl/amine protons, creating a stable lattice structure resistant to atmospheric degradation.

Current Research Landscape

Recent advancements have focused on three primary domains:

1. Catalytic applications

The compound serves as a precursor for ligand synthesis in cross-coupling reactions. When complexed with palladium, it facilitates Suzuki-Miyaura couplings between aryl chlorides and boronic acids at mild temperatures (50–80°C).

2. Polymer chemistry

Incorporation into epoxy resin formulations enhances thermal stability. Thermo-gravimetric analysis (TGA) shows a 40°C increase in decomposition onset temperature compared to non-aminated analogs.

3. Bioactive compound synthesis

Structural modifications at the aminomethyl position yield analogs with measurable ACE inhibitory activity (IC₅₀ = 12–18 μM in preliminary assays). Current work explores structure-activity relationships through systematic substitution of the benzene ring and amine group.

Emerging techniques like continuous flow synthesis now achieve 85–90% yields for large-scale production, addressing historical challenges in batch process scalability. Hybrid quantum mechanics/molecular mechanics (QM/MM) models are being employed to predict regioselectivity in derivative synthesis, reducing experimental optimization cycles by 60–70%.

Properties

IUPAC Name |

4-(aminomethyl)-2,6-dimethoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-7-3-6(5-10)4-8(13-2)9(7)11;/h3-4,11H,5,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVZHOXCSLFFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethoxyphenol.

Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.

Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical and Reactivity Differences

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH3) groups in the target compound enhance aromatic ring electron density, increasing susceptibility to electrophilic substitution. In contrast, fluorine substituents in 4-amino-2,6-difluorophenol HCl withdraw electrons, lowering pKa and enhancing acidity . Methyl groups in 4-amino-2,6-xylenol HCl reduce solubility compared to methoxy analogs but improve thermal stability in polymer applications .

- Aminomethyl vs. Amino Groups: The -CH2NH2 group in the target compound provides a flexible linker for conjugation in drug design, whereas the direct -NH2 group in 4-amino-2,6-xylenol HCl facilitates hydrogen bonding in dye synthesis .

- Reactivity in Catalytic Systems: 2,6-Dimethoxyphenol undergoes vanadium-catalyzed C-O cleavage to yield pyrogallol, a reaction relevant to lignin valorization .

Biological Activity

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride is an organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with two methoxy groups and an aminomethyl substituent. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various experimental applications.

| Property | Value |

|---|---|

| IUPAC Name | 4-(aminomethyl)-2,6-dimethoxyphenol; hydrochloride |

| Molecular Formula | C₉H₁₃ClN₂O₃ |

| Molecular Weight | 220.66 g/mol |

| CAS Number | 5047-77-8 |

Synthesis

The synthesis of this compound involves:

- Starting Material : 2,6-dimethoxyphenol.

- Aminomethylation : The phenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions.

- Hydrochloride Formation : The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : It can influence enzyme activities by acting as a substrate or inhibitor.

- Signal Transduction Pathways : The compound may affect pathways related to oxidative stress response, impacting cellular functions and survival .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage and may have implications in preventing diseases associated with oxidative stress .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism tested. For example, it has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent in therapeutic applications .

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties. It has been tested in vitro against several cancer cell lines, showing cytotoxic effects that warrant further exploration for potential use in cancer therapy .

Study on Antioxidative Effects

In a study assessing the antioxidative properties of similar compounds, it was found that derivatives of 2,6-dimethoxyphenol exhibit significant scavenging activity against free radicals. This suggests that this compound could also provide similar benefits due to its structural similarities .

Antimicrobial Efficacy Assessment

A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. Results indicated that at specific concentrations, the compound effectively inhibited bacterial growth, highlighting its potential as a natural preservative or therapeutic agent .

Comparison with Related Compounds

| Compound | Biological Activity |

|---|---|

| 4-(Aminomethyl)benzonitrile hydrochloride | Moderate antimicrobial activity |

| 4-Aminobenzoic acid | Antioxidant properties |

| 4-(Aminomethyl)benzoic acid | Limited anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.